molecular formula C14H16F3N5O2 B2514451 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1421482-17-8

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2514451
CAS RN: 1421482-17-8
M. Wt: 343.31
InChI Key: VHTVGFXVZNZLNS-UHFFFAOYSA-N
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Description

The compound , 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea, appears to be a derivative of triazolyl urea with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological activity of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves the addition reaction of isocyanates with amino-triazoles. For instance, the synthesis of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea compound was achieved by reacting 4-methyl isocyanate with 5-amino-1,2,4-triazole, yielding a 75% success rate . This suggests that a similar approach could be employed for the synthesis of the compound , with modifications to the substituents to match its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR) . These methods would likely be applicable to the compound , providing detailed information about its molecular framework and the nature of its substituents.

Chemical Reactions Analysis

The chemical reactions of triazolyl urea derivatives have not been explicitly detailed in the provided papers. However, the biological activity of these compounds, such as their antiacetylcholinesterase activity, suggests that they may interact with biological enzymes and could undergo enzymatic reactions . The triazolyl urea moiety is known to be a versatile scaffold in medicinal chemistry, often involved in the formation of hydrogen bonds with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar compounds. For example, the flexibility of the spacer between pharmacophoric moieties in 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas affects their potency as acetylcholinesterase inhibitors . This indicates that the length and substitution pattern of the alkyl chain in the compound could significantly influence its physical properties and, consequently, its biological activity.

Mechanism of Action

properties

IUPAC Name

1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-9-5-3-4-6-10(9)19-12(23)18-7-8-22-13(24)21(2)11(20-22)14(15,16)17/h3-6H,7-8H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTVGFXVZNZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea

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